molecular formula C16H12ClF2N5OS B12135218 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide

2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B12135218
M. Wt: 395.8 g/mol
InChI Key: NFPRROFWQGEKNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the fluorophenyl and chlorophenyl groups. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. .

Scientific Research Applications

2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide include other triazole derivatives and compounds containing fluorophenyl and chlorophenyl groups. Some examples of similar compounds are:

Properties

Molecular Formula

C16H12ClF2N5OS

Molecular Weight

395.8 g/mol

IUPAC Name

2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide

InChI

InChI=1S/C16H12ClF2N5OS/c17-12-7-11(5-6-13(12)19)21-14(25)8-26-16-23-22-15(24(16)20)9-1-3-10(18)4-2-9/h1-7H,8,20H2,(H,21,25)

InChI Key

NFPRROFWQGEKNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.